Structural Uniqueness: Isobutyl Pyrrolidine Substitution Pattern
The target compound contains a 1-isobutylpyrrolidin-2-yl substituent attached directly to the 5-position of the 4-methylpyridine ring. This specific substitution pattern differentiates it from closely related compounds such as 4-(5-(1-methylpyrrolidin-2-yl)-4-methylpyridin-2-yl)morpholine or 4-(5-(pyrrolidin-2-yl)-4-methylpyridin-2-yl)morpholine (without N-alkyl substitution). In sigma receptor ligand series, the nature of the N-alkyl group on the pyrrolidine ring has been shown to modulate receptor affinity; for example, replacing an isobutyl group with a smaller alkyl chain can alter sigma-2 receptor binding affinity by several-fold [1]. While direct binding data for this exact compound are not publicly available, the structural differentiation is quantifiable: the isobutyl group contributes an additional 3 heavy atoms and approximately +1.5 logP units of lipophilicity relative to a methyl-substituted analog, based on calculated physicochemical properties for the series [2].
| Evidence Dimension | Lipophilicity and steric bulk of N-alkyl substituent on pyrrolidine |
|---|---|
| Target Compound Data | Isobutyl substituent (C4H9); calculated logP increase ~1.5 vs. methyl analog |
| Comparator Or Baseline | 4-(5-(1-methylpyrrolidin-2-yl)-4-methylpyridin-2-yl)morpholine or unsubstituted pyrrolidine analog |
| Quantified Difference | Estimated ΔlogP ~+1.5; 3 additional heavy atoms |
| Conditions | In silico physicochemical property calculation; no direct experimental comparison available |
Why This Matters
For procurement, the specific isobutyl substitution pattern defines the compound's identity; using an N-methyl or unsubstituted pyrrolidine analog would yield a different chemical entity with potentially divergent biological activity and physicochemical properties, compromising experimental reproducibility.
- [1] BindingDB. Sigma receptor ligand affinity data demonstrating N-alkyl group impact on binding. Comparative Ki values for sigma-1 and sigma-2 across pyrrolidine derivatives with varying N-substituents. View Source
- [2] Calculated logP values for pyrrolidine-morpholine-pyridine series using standard in silico tools (e.g., XLogP3, ALogPS). View Source
